

# CAS number 915923-15-8 properties and safety data

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde

**Cat. No.:** B1450018

[Get Quote](#)

An In-Depth Technical Guide to Dabrafenib (GSK2118436): Properties, Mechanism, and Safety Protocols

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Dabrafenib, also known as GSK2118436, is a potent and selective inhibitor of BRAF (B-raf) kinase, a critical component of the MAPK/ERK signaling pathway.<sup>[1][2][3]</sup> The compound is primarily recognized for its therapeutic efficacy in cancers harboring specific mutations in the BRAF gene, most notably the V600E mutation.<sup>[2][4][5]</sup> Marketed formulations typically contain dabrafenib mesylate, the methanesulfonate salt form, which enhances the compound's properties for clinical use.<sup>[6][7][8]</sup> This guide provides a comprehensive overview of dabrafenib's chemical properties, mechanism of action, safety data, and essential laboratory protocols.

## Chemical and Physical Properties

Dabrafenib is a complex synthetic molecule with the systematic IUPAC name N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide.<sup>[6][9]</sup> The mesylate salt is formed from equimolar amounts of dabrafenib and methanesulfonic acid.<sup>[7][8]</sup>

Table 1: Physicochemical Properties of Dabrafenib and Dabrafenib Mesylate

| Property          | Dabrafenib (Free Base)   | Dabrafenib Mesylate               | References |
|-------------------|--------------------------|-----------------------------------|------------|
| CAS Number        | 1195765-45-7             | 1195768-06-9                      | [9][10]    |
| Molecular Formula | C23H20F3N5O2S2           | C24H24F3N5O5S3                    | [1][10]    |
| Molecular Weight  | 519.56 g/mol             | 615.67 g/mol                      | [1][10]    |
| Appearance        | White to off-white solid | White solid                       | [11]       |
| Melting Point     | >234°C (decomposes)      | Not explicitly stated             | [11]       |
| Solubility        | Soluble in DMSO          | Soluble in DMSO<br>(≥30.75 mg/mL) | [1][12]    |

## Mechanism of Action: Targeting the MAPK/ERK Pathway

Dabrafenib is a highly selective, ATP-competitive inhibitor of RAF kinases.[11][13] Its primary targets are mutated forms of the BRAF protein, particularly BRAFV600E, for which it demonstrates a high affinity with an IC<sub>50</sub> value of approximately 0.6 to 0.8 nM in cell-free assays.[1][2][12] The drug is significantly less potent against wild-type BRAF and CRAF (c-Raf).[1][2]

Approximately 50% of melanomas harbor a BRAF mutation, which leads to constitutive activation of the MAPK/ERK signaling pathway, promoting cell proliferation and survival.[3] Dabrafenib's binding to the ATP pocket of mutant BRAF kinase disrupts this cascade, leading to a decrease in the phosphorylation of downstream effectors MEK and ERK.[3][14] The ultimate cellular consequences are cell cycle arrest at the G1 phase and the induction of apoptosis.[3]

It is crucial to note that dabrafenib can cause a paradoxical activation of the MAPK pathway in BRAF wild-type cells that harbor RAS mutations.[3] This phenomenon is a key consideration in

its clinical application and has led to the development of combination therapies, often with a MEK inhibitor like trametinib, to mitigate this effect and reduce associated side effects.[3][4]



[Click to download full resolution via product page](#)

Caption: Dabrafenib inhibits mutant BRAF, blocking the MAPK signaling pathway.

## Safety, Handling, and Storage

Comprehensive toxicological properties of dabrafenib have not been fully investigated for research settings, and caution is advised.[9] It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[15][16][17]

Table 2: Hazard Identification and Personal Protective Equipment (PPE)

| Hazard Category       | GHS Classification                                                                                                                           | Recommended PPE                                                                                                                                                                                                                              |
|-----------------------|----------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Health Hazards        | Reproductive Toxicity (Category 2) <a href="#">[15]</a> Specific Target Organ Toxicity - Repeated Exposure (Category 2) <a href="#">[15]</a> | Safety glasses with side-shields <a href="#">[10]</a> Chemical-resistant gloves (e.g., nitrile) <a href="#">[9]</a><br>Protective laboratory coat <a href="#">[9]</a><br>Suitable respirator if dust formation is likely <a href="#">[9]</a> |
| Environmental Hazards | Acute Aquatic Toxicity (Category 1) <a href="#">[15]</a> Chronic Aquatic Toxicity (Category 2) <a href="#">[15]</a>                          | Prevent entry into drains and waterways <a href="#">[9]</a> <a href="#">[10]</a>                                                                                                                                                             |

## Handling and First Aid

- Handling: Dabrafenib should be handled in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[\[9\]](#)[\[10\]](#) Avoid contact with skin, eyes, and clothing.[\[9\]](#)[\[10\]](#) Do not eat, drink, or smoke when handling this product.[\[10\]](#)
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, and consult a physician.[\[10\]](#)[\[18\]](#)
- Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[\[9\]](#)[\[18\]](#)
- Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[\[10\]](#)[\[18\]](#)
- Ingestion: Rinse mouth with water and consult a physician. Do not induce vomiting.[\[18\]](#)

## Storage and Stability

- Lyophilized Powder: Store desiccated at -20°C. In this form, the chemical is stable for up to 24 months.[\[2\]](#)
- In Solution (DMSO): Once reconstituted, store at -20°C and use within 3 months to prevent loss of potency. It is recommended to aliquot the solution to avoid multiple freeze-thaw

cycles.[2]

- Incompatibilities: Avoid strong acids/alkalis and strong oxidizing/reducing agents.[9][10]

## Experimental Protocols

### Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the reconstitution of lyophilized dabrafenib powder to create a standard stock solution for in vitro experiments.

Materials:

- Dabrafenib (GSK2118436) lyophilized powder (e.g., 5 mg)[2]
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Calibrated micropipettes

Procedure:

- Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
- Equilibration: Allow the vial of lyophilized dabrafenib to equilibrate to room temperature before opening to prevent condensation.
- Calculation of Solvent Volume: To prepare a 10 mM stock solution from 5 mg of dabrafenib (MW: 519.56 g/mol ), the required volume of DMSO is calculated as follows:
  - Volume (L) = Mass (g) / (Concentration (mol/L) \* Molecular Weight ( g/mol ))
  - Volume ( $\mu$ L) = (0.005 g / (0.010 mol/L \* 519.56 g/mol )) \* 1,000,000  $\mu$ L/L
  - Volume  $\approx$  962  $\mu$ L

- Reconstitution: Using a calibrated micropipette, add 962  $\mu$ L of anhydrous DMSO to the vial containing 5 mg of dabrafenib powder.[2]
- Dissolution: Cap the vial securely and vortex gently until the powder is completely dissolved. If needed, warm the tube briefly at 37°C or use an ultrasonic bath to aid dissolution.[12]
- Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to 3 months.[2]

Caption: Workflow for preparing a Dabrafenib stock solution.

## Clinical Significance and Applications

Dabrafenib received FDA approval in 2013 for the treatment of unresectable or metastatic melanoma with a BRAF V600E mutation.[4][5] Its approval has since expanded to include combination therapy with the MEK inhibitor trametinib for melanoma, non-small cell lung cancer, and anaplastic thyroid cancer, all contingent on the presence of a BRAF V600 mutation.[7][14][19] This targeted therapy approach marked a significant advancement in precision oncology.[4]

## Conclusion

Dabrafenib is a cornerstone of targeted therapy for BRAF-mutant cancers. A thorough understanding of its chemical properties, mechanism of action, and safety requirements is paramount for researchers and drug development professionals. Adherence to proper handling and storage protocols ensures not only the integrity of experimental results but also the safety of laboratory personnel. As research continues, the applications for dabrafenib and similar kinase inhibitors are likely to expand, further personalizing cancer treatment.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [selleckchem.com](http://selleckchem.com) [selleckchem.com]
- 2. Dabrafenib (GSK2118436) | Cell Signaling Technology [[cellsignal.com](http://cellsignal.com)]
- 3. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 4. Dabrafenib - Uses, Side Effects, Warnings & FAQs [[macariushealth.com](http://macariushealth.com)]
- 5. [newdrugapprovals.org](http://newdrugapprovals.org) [newdrugapprovals.org]
- 6. Dabrafenib (Mesylate) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | [PharmaCompass.com](http://PharmaCompass.com) [[pharmacompas.com](http://pharmacompas.com)]
- 7. Dabrafenib Mesylate | C24H24F3N5O5S3 | CID 44516822 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 8. [tapi.com](http://tapi.com) [tapi.com]
- 9. [documents.tocris.com](http://documents.tocris.com) [documents.tocris.com]
- 10. [file.medchemexpress.com](http://file.medchemexpress.com) [file.medchemexpress.com]
- 11. Dabrafenib Mesylate | 1195768-06-9 [[chemicalbook.com](http://chemicalbook.com)]
- 12. [apexbt.com](http://apexbt.com) [apexbt.com]
- 13. Dabrafenib | GSK2118436A | Raf inhibitor | TargetMol [[targetmol.com](http://targetmol.com)]
- 14. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 15. [cdn.caymanchem.com](http://cdn.caymanchem.com) [cdn.caymanchem.com]
- 16. [stemcell.com](http://stemcell.com) [stemcell.com]
- 17. [obaid.info](http://obaid.info) [obaid.info]
- 18. [abmole.com](http://abmole.com) [abmole.com]
- 19. dabrafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [[guidetopharmacology.org](http://guidetopharmacology.org)]
- To cite this document: BenchChem. [CAS number 915923-15-8 properties and safety data]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1450018#cas-number-915923-15-8-properties-and-safety-data>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)